N-(Hexylcarbamoyl)serine ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-(hexylcarbamoylamino)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-3-5-6-7-8-13-12(17)14-10(9-15)11(16)18-4-2/h10,15H,3-9H2,1-2H3,(H2,13,14,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCNUBQMIULVDJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NC(CO)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)N[C@@H](CO)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532928-01-1 | |
| Record name | ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for N Hexylcarbamoyl Serine Ethyl Ester
Esterification Approaches for Serine Ethyl Ester Synthesis
The initial critical step in the synthesis is the preparation of the precursor, serine ethyl ester. This is typically accomplished through the esterification of L-serine. Various methods, including classical chemical protocols and modern enzymatic techniques, can be employed.
Direct Esterification Protocols
Direct esterification involves the reaction of the carboxylic acid group of serine with ethanol (B145695), typically in the presence of a catalyst to facilitate the reaction and remove the water byproduct.
A common and straightforward method is the Fischer esterification, where serine is heated in an excess of ethanol with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product by using a large excess of the alcohol. Another widely used protocol for esterifying amino acids involves the use of thionyl chloride (SOCl₂) in an alcohol solvent. researchgate.netchemicalbook.com In this case, L-serine is treated with thionyl chloride in ethanol. This method is highly efficient as the thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by ethanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. researchgate.net
For N-protected serine derivatives, such as N-Boc-L-serine, esterification can be achieved under milder, basic conditions. orgsyn.org For instance, the protected amino acid can be treated with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). orgsyn.org A similar approach could be adapted using ethyl iodide to yield the corresponding ethyl ester.
Table 1: Comparison of Direct Esterification Protocols for Serine Esters
| Method | Reagents | Catalyst/Conditions | Advantages |
| Fischer Esterification | L-Serine, Ethanol | Strong Acid (e.g., H₂SO₄), Heat | Simple, uses common reagents |
| Thionyl Chloride Method | L-Serine, Ethanol, Thionyl Chloride | Typically performed at low to room temperature | High yield, gaseous byproducts |
| Alkylation of N-Protected Serine | N-Boc-L-Serine, Ethyl Iodide | Base (e.g., K₂CO₃), DMF | Mild conditions, suitable for protected amino acids orgsyn.org |
Transesterification Methodologies
Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This method can be used to convert a pre-existing serine ester, such as serine methyl ester, into serine ethyl ester by reacting it with ethanol. The reaction is an equilibrium process and is typically driven to completion by using a large excess of ethanol. wikipedia.org
The reaction can be catalyzed by either acids or bases. wikipedia.orgyoutube.com
Acid-catalyzed transesterification: A strong acid protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. wikipedia.org
Base-catalyzed transesterification: A base, such as sodium ethoxide, deprotonates the ethanol, increasing its nucleophilicity. masterorganicchemistry.com The resulting ethoxide ion then attacks the carbonyl carbon of the methyl ester. wikipedia.orgmasterorganicchemistry.com
Various catalysts have been shown to be effective for transesterification under mild conditions, including scandium(III) triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄). organic-chemistry.org These catalysts are often compatible with a range of functional groups. organic-chemistry.org
Table 2: Transesterification Conditions for Ester Synthesis
| Catalyst Type | Example Catalyst | Typical Conditions | Mechanism Highlight |
| Acid | H₂SO₄, HCl | Excess ethanol, heat | Protonation of carbonyl group increases electrophilicity. wikipedia.org |
| Base | Sodium Ethoxide (NaOEt) | Excess ethanol | Deprotonation of alcohol increases nucleophilicity. wikipedia.orgmasterorganicchemistry.com |
| Lewis Acid | Scandium(III) Triflate (Sc(OTf)₃) | Boiling ethanol | Coordination to carbonyl oxygen activates the ester. organic-chemistry.org |
| Solid Base | K₂HPO₄ | Ethanol, heat | Mild conditions, tolerates various functional groups. organic-chemistry.org |
Chemoenzymatic Esterification Techniques
Chemoenzymatic polymerization (CEP) has emerged as an environmentally friendly method for polypeptide synthesis, and the principles can be applied to ester synthesis. nih.gov Enzymes, particularly proteases like papain, can catalyze the formation of peptide bonds from amino acid esters in aqueous media. nih.govresearchgate.net This enzymatic approach capitalizes on the high stereoselectivity and substrate specificity of enzymes, which often allows for reactions to proceed without the need for protecting the reactive side-chain groups of amino acids like serine. nih.govnih.gov
In the context of preparing serine ethyl ester, a lipase (B570770) could be used to catalyze the direct esterification of serine with ethanol. More commonly documented is the use of serine ethyl ester as a monomer for enzymatic polymerization. nih.govacs.org For example, the polymerization of L-serine ethyl ester (Ser-OEt) using papain as a catalyst proceeds efficiently in an aqueous phosphate buffer at a basic pH, typically around 8.5. nih.govresearchgate.net This demonstrates the stability and reactivity of the ester in enzyme-catalyzed systems. A one-pot process where the esterification is first carried out using an acid catalyst, followed by neutralization and subsequent enzyme-catalyzed polymerization, has also been demonstrated for other amino acids. nih.gov
Table 3: Chemoenzymatic Synthesis Involving Serine Ethyl Ester
| Enzyme | Substrate | Reaction Type | Conditions | Key Advantage |
| Papain | L-Serine Ethyl Ester (Ser-OEt) | Polymerization | Aqueous phosphate buffer, pH 7.5-9.5, 40°C | No protection needed for the hydroxyl side group. nih.govresearchgate.netacs.org |
| Lipase | L-Serine, Ethanol | Esterification (Hypothetical) | Mild, aqueous or organic solvent | High stereoselectivity and substrate specificity. nih.gov |
N-Carbamoylation Reactions for Amino Acid Derivatives
Once serine ethyl ester is obtained, the next step is the formation of the N-hexylcarbamoyl group. This involves creating a urea (B33335) linkage between the amino group of serine ethyl ester and a hexylamine (B90201) moiety.
Utilization of Phosgene (B1210022) and Phosgene Equivalents in Carbamate (B1207046) Formation
The traditional route to carbamates and ureas often involves highly toxic reagents like phosgene (COCl₂) or its derivatives. google.com In a potential synthesis, hexylamine could be reacted with phosgene to generate hexyl isocyanate. This highly reactive intermediate would then readily react with the primary amine of serine ethyl ester to form the desired N-(Hexylcarbamoyl)serine ethyl ester.
Due to the extreme toxicity of phosgene gas, safer liquid or solid phosgene equivalents have been developed. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC). acs.org Triphosgene, a stable crystalline solid, is often preferred in laboratory settings as it is easier and safer to handle, yet it can generate phosgene in situ or react directly to achieve similar transformations. acs.orgnih.gov These reagents can convert amines to carbamoyl (B1232498) chlorides, which can then react with other amines to form unsymmetrical ureas. nih.gov
Application of 1,1'-Carbonyldiimidazole (CDI) in N-Alkyl Carbamoylimidazole Synthesis
A significantly safer and more convenient phosgene-free method for carbamoylation involves the use of 1,1'-Carbonyldiimidazole (CDI). wikipedia.org This approach typically proceeds in two stages and relies on the formation of a stable, isolable N-alkyl carbamoylimidazole intermediate, which serves as an isocyanate equivalent. acs.orgacs.org
First, the hydrochloride or trifluoroacetic acid salt of a primary amine (in this case, hexylamine hydrochloride) is reacted with CDI. acs.orgnih.gov This method is highly effective for producing the monosubstituted carbamoylimidazole, N-(hexylcarbamoyl)imidazole, in high yield without the formation of the symmetrical dihexylurea byproduct that often plagues reactions using the free amine. acs.orgnih.gov The resulting N-alkyl carbamoylimidazoles are typically crystalline, air- and water-stable solids that are easy to handle and store. acs.orgresearchgate.net
In the second step, the activated N-(hexylcarbamoyl)imidazole is reacted with a nucleophile. acs.org To synthesize the target compound, serine ethyl ester would be added as the nucleophile in the presence of a base such as triethylamine. nih.govresearchgate.net The amino group of the serine ester attacks the activated carbonyl, displacing the imidazole (B134444) leaving group to form the final N,N'-disubstituted urea product, this compound, in good to excellent yields. nih.govresearchgate.net This methodology provides a robust and scalable route to ureas and carbamates, avoiding the direct handling of isocyanates. acs.orgacs.org
Table 4: Synthesis of N-Alkyl Carbamoylimidazole as an Isocyanate Surrogate
| Step | Reactants | Solvent | Key Features | Product of Step |
| 1. Activation | Hexylamine Hydrochloride, 1,1'-Carbonyldiimidazole (CDI) | Organic Solvent (e.g., THF, CH₂Cl₂) | High yield, avoids symmetrical urea byproduct, scalable. acs.orgnih.gov | N-(Hexylcarbamoyl)imidazole |
| 2. Coupling | N-(Hexylcarbamoyl)imidazole, Serine Ethyl Ester | Organic Solvent, Base (e.g., Triethylamine) | Reacts as a hexyl isocyanate equivalent, good to excellent yields. acs.orgresearchgate.net | This compound |
Considerations for Safer Phosgene Substitutes in Organic Synthesis
The synthesis of N-carbamoyl amino acid derivatives often involves the use of isocyanates, which are traditionally produced through the phosgenation of amines. However, due to the extreme toxicity of phosgene gas, significant research has been dedicated to developing safer alternatives. ionike.com These substitutes, often referred to as phosgene equivalents, aim to replicate the reactivity of phosgene while being less hazardous to handle. quora.com
The most common substitutes are diphosgene, a liquid, and triphosgene (bis(trichloromethyl) carbonate or BTC), a stable crystalline solid. quora.comnih.gov Triphosgene is often favored as it is a solid with a high melting point, making it easier and safer to handle than gaseous phosgene, though it can decompose into phosgene upon heating or exposure to nucleophiles. nih.govcommonorganicchemistry.com Both diphosgene and triphosgene can be used for the synthesis of carbamoyl chlorides, which are direct precursors to the isocyanates needed for carbamoylation. nih.govresearchgate.nettandfonline.com For instance, tertiary amines bearing a benzyl (B1604629) group can be debenzylated using triphosgene to yield carbamoyl chlorides in excellent yields. nih.govresearchgate.net
Other alternatives include carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC). nih.gov CDI is a well-known and effective reagent for carbonylation reactions, forming N-alkyl carbamoylimidazoles from primary amines. These intermediates serve as stable, storable, and water-stable alternatives to isocyanates for the synthesis of ureas and carbamates. nih.gov Fluoroalkyl carbonates have also been developed as reactive, environmentally friendly alternatives that avoid the production of hydrogen chloride as a byproduct. kobe-u.ac.jp
The choice of a phosgene substitute involves a trade-off between safety, reactivity, and purification requirements. Phosgene is highly reactive, allowing for reactions at low temperatures, which can be advantageous for sensitive substrates. Substitutes may be less reactive and require harsher conditions. Furthermore, non-volatile substitutes can complicate product purification, often requiring extra distillation or recrystallization steps, whereas gaseous phosgene can be easily removed by evaporation.
Table 1: Comparison of Phosgene and Common Substitutes
| Reagent | Physical State | Key Advantages | Key Disadvantages | Relevant Applications |
|---|---|---|---|---|
| Phosgene | Gas | High reactivity, allows for mild reaction conditions; volatile, easy to remove. | Extremely toxic gas. | Industrial synthesis of isocyanates, carbonates, carbamoyl chlorides. ionike.com |
| Diphosgene | Liquid | Easier to handle than phosgene gas. | Toxic; less reactive than phosgene. | Synthesis of chloroformates, isocyanates, N-carboxylic anhydrides. |
| Triphosgene (BTC) | Solid | Stable, crystalline solid, safer to handle and store. nih.govcommonorganicchemistry.com | Decomposes to phosgene; less reactive than phosgene. commonorganicchemistry.com | Synthesis of carbamoyl chlorides, ureas, isocyanates, heterocycles. nih.govnih.govnih.gov |
| Carbonyldiimidazole (CDI) | Solid | Forms stable carbamoyl intermediates; avoids isocyanates. nih.gov | Less reactive than phosgene-based reagents. | Synthesis of ureas, carbamates, thiocarbamates. nih.gov |
Urea-Based N-Carbamoylation Routes
An increasingly common and safer alternative to phosgene-derived reagents for N-carbamoylation is the use of urea as the carbonyl source. organic-chemistry.orgrsc.org This approach avoids the handling of highly toxic and moisture-sensitive chemicals. The underlying mechanism involves the thermal decomposition of urea in an aqueous solution, which exists in equilibrium with ammonium (B1175870) cyanate (B1221674). nih.govwikipedia.org The cyanate further dissociates to produce isocyanic acid, the reactive species that carbamylates the primary amino group of an amino acid or its ester. nih.govwikipedia.org
The reaction between an α-amino acid sodium salt and urea can be efficiently promoted under microwave conditions to afford N-carbamoyl-L-amino acids in good yields. researchgate.nettandfonline.com This method has been shown to be effective for a range of amino acids. tandfonline.com The presence of ammonium-containing buffers can influence the reaction equilibrium; the ammonium ion can drive the equilibrium of urea dissociation back towards urea, thereby inhibiting the carbamoylation process. nih.govnih.gov This is a critical consideration in proteomic studies where urea is used as a denaturant but is a controllable factor in synthetic applications. nih.gov
The direct conversion of amines, alcohols, and urea into N-substituted carbamates can be achieved using heterogeneous catalysts, presenting a feasible route to substitute phosgene in the chemical industry. rsc.org This method provides access to various important N-substituted carbamates under optimized conditions. rsc.org
Green Chemistry Approaches in N-Carbamoyl Amino Acid Synthesis
Green chemistry principles are increasingly being applied to the synthesis of N-carbamoyl amino acids to minimize waste and reduce the use of hazardous substances. acs.org The use of urea, as discussed previously, is a prime example of a greener alternative to phosgene-based methods. nih.gov Another significant green approach is the use of carbon dioxide (CO2) as a C1 source, which is an abundant, non-toxic, and renewable feedstock. ionike.com However, the chemical inertness of CO2 often necessitates the use of dehydrating agents or catalysts. ionike.com
Biocatalysis offers a highly efficient and environmentally benign route for the synthesis of N-carbamoyl amino acids and their derivatives. Enzymes such as N-carbamoyl-L-amino-acid hydrolase can catalyze the formation or hydrolysis of N-carbamoyl amino acids. wikipedia.org The biocatalytic conversion of hydantoin (B18101) derivatives to optically pure amino acids often proceeds through an N-carbamoyl amino acid intermediate, demonstrating the utility of enzymes like hydantoinase and N-carbamoylase in these transformations. researchgate.net Chemoenzymatic polymerization of L-serine ethyl ester using papain as a catalyst in an aqueous medium has been demonstrated, showcasing a method that avoids the need for side-group protection. acs.org
Metal-free radical cascade reactions represent another sustainable strategy. For instance, the synthesis of carbamoylated coumarins has been achieved via a metal-free radical cascade cyclization of aryl alkynoates, using inexpensive and non-toxic oxamic acids as a carbamoyl radical source. acs.orgacs.org This approach is noted for its operational simplicity, tolerance to air and water, and good to excellent yields. acs.org
Stereoselective Synthesis of N-Carbamoyl Serine Derivatives
The stereochemistry of this compound is dictated by the chirality of the starting material, serine ethyl ester. Therefore, the stereoselective synthesis of the α-amino ester precursor is of paramount importance.
Enantioselective Methodologies for α-Amino Ester Synthesis
Controlling the absolute stereochemistry at the α-carbon is a central challenge in amino acid synthesis. A variety of enantioselective methodologies have been developed to produce α-amino esters with high optical purity.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino esters. For example, a one-pot catalytic enantioselective synthesis of α-arylglycine esters has been developed from commercial reagents. nih.gov Chiral squaramide hydrogen-bond donors can act as anion-abstraction catalysts in the allylation of α-chloro glycine (B1666218) esters to produce N-carbamoyl-protected α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity. nih.govacs.org
Metal-based catalytic systems are also widely employed. Chiral N-heterocyclic carbene complexes of iridium have been used to catalyze the enantioselective addition of acetonitrile (B52724) to α-iminoesters, yielding enantioenriched α-amino acid derivatives. rsc.org Furthermore, the design of bifunctional centrally chiral pyridoxal (B1214274) catalysts has enabled the directed asymmetric α-C allylic alkylation of N-unprotected α-amino esters to produce α-quaternary chiral glutamic acid esters with excellent diastereo- and enantioselectivities. acs.org
Chemoenzymatic methods provide another effective route. The hydrolysis of diethyl α-alkyl-α-(benzyloxycarbonylamino)malonates catalyzed by porcine liver esterase (PLE) or rabbit liver esterase (RLE) can afford (R)-ethyl α-alkyl-α-(benzyloxycarbonylamino)malonates in excellent enantiomeric excess. nih.gov These can then be converted to the desired α-substituted serines. nih.gov
Table 2: Selected Enantioselective Methods for α-Amino Ester Synthesis
| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Organocatalysis | Chiral Squaramide | α-Chloro Glycinates | α-Allyl Amino Esters | Up to 97% | nih.govacs.org |
| Organocatalysis | Chiral Pyridoxal | α-Monosubstituted Amino Esters | α-Quaternary Glutamic Acid Esters | 85–96% | acs.org |
| Metal Catalysis | Iridium-NHC Complex | α-Iminoesters | α-Cyanomethylated α-Amino Esters | High | rsc.org |
| Chemoenzymatic | Porcine/Rabbit Liver Esterase | Prochiral Diethyl Malonates | Chiral Malonate Monoesters | Excellent | nih.gov |
Purification and Isolation Techniques for this compound Precursors
The purification and isolation of the precursors to this compound, namely serine ethyl ester and the carbamoylating agent (e.g., hexyl isocyanate or its precursor), are critical for obtaining a high-purity final product. The techniques employed depend on the physical and chemical properties of the compounds involved.
For amino acid esters like serine ethyl ester, which are often prepared as hydrochloride salts to protect the amino group and improve stability, purification can be achieved by recrystallization. The free ester can be liberated by careful neutralization and then purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel. nih.gov
The purification of carbamoylating agents varies with the synthetic route. Carbamoyl chlorides generated from secondary amines and phosgene substitutes can be purified by distillation, often after an aqueous workup to remove salts and other water-soluble byproducts. lookchem.com When non-volatile phosgene substitutes like triphosgene or CDI are used, the resulting intermediates or products may require purification by column chromatography or recrystallization to remove the excess reagent and byproducts.
For the final N-carbamoylated product and its immediate precursors, a combination of techniques is often employed. An initial extraction is typically used to separate the crude product from the reaction mixture. This is followed by chromatographic purification, most commonly column chromatography using silica gel as the stationary phase and a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate. nih.gov Finally, crystallization from an appropriate solvent system can be used to obtain the final product in high purity.
Derivatization and Structural Modification of N Hexylcarbamoyl Serine Ethyl Ester Analogues
Exploration of Alkyl Chain Variations within the N-Carbamoyl Moiety
The N-carbamoyl moiety, characterized by the hexyl group in N-(Hexylcarbamoyl)serine ethyl ester, plays a crucial role in defining the lipophilicity and self-assembly properties of the molecule. The length and branching of this alkyl chain can be systematically varied to modulate these characteristics. While specific studies on the direct N-alkylation of N-(carbamoyl)serine ethyl ester are not extensively documented in publicly available literature, general principles of N-alkylation of amino acids and related compounds can be applied.
The synthesis of N-alkyl carbamoyl (B1232498) derivatives can be achieved through several established synthetic routes. For instance, the reaction of an amino acid ester with an appropriate isocyanate (e.g., hexyl isocyanate for the parent compound) is a common method. To explore alkyl chain variations, a range of alkyl isocyanates with different chain lengths (e.g., from methyl to dodecyl) and branching patterns (e.g., iso-butyl, tert-butyl) could be employed.
Another approach involves the use of N-alkyl carbamoylimidazoles as versatile synthons for the preparation of urea-based derivatives. nih.gov This method allows for the facile introduction of various alkyl groups under mild conditions. The impact of these variations on the compound's properties, such as solubility, melting point, and aggregation behavior, would be of significant interest for material science applications.
Table 1: Theoretical Exploration of Alkyl Chain Variations in N-(Alkylcarbamoyl)serine Ethyl Ester Analogues and Their Predicted Physicochemical Properties.
| Alkyl Group in N-Carbamoyl Moiety | Predicted Lipophilicity (LogP) | Predicted Aggregation Tendency |
| Methyl | Low | Low |
| Ethyl | Moderate | Low-Moderate |
| Butyl | Moderate-High | Moderate |
| Hexyl (Parent Compound) | High | Moderate-High |
| Octyl | High | High |
| Dodecyl | Very High | Very High |
| iso-Propyl | Moderate | Low-Moderate |
| tert-Butyl | Moderate-High | Low |
Structural Modifications of the Serine Backbone in Related Derivatives
The serine backbone provides a versatile scaffold for structural modifications, offering opportunities to alter the compound's conformation, polarity, and reactivity. The hydroxyl group of the serine residue is a primary target for modification. While direct modifications on this compound are not detailed in the available research, general strategies for serine modification in peptides and other amino acid derivatives can be considered.
One common modification is the O-alkylation or O-acylation of the hydroxyl group to introduce new functional groups or to protect it during other synthetic steps. For instance, benzylation of the serine hydroxyl group is a common strategy in peptide synthesis. nih.gov Such modifications would significantly alter the hydrogen bonding capabilities of the molecule, thereby influencing its self-assembly and material properties.
Furthermore, the stereochemistry of the alpha-carbon of the serine backbone can be altered. The use of D-serine instead of the natural L-serine would lead to diastereomeric analogues with potentially different biological activities and self-assembly behaviors. The synthesis of such analogues would follow similar synthetic routes, starting from the corresponding D-serine ethyl ester.
Site-selective modification of the peptide backbone itself, such as the introduction of non-natural amino acids or the alteration of the amide bond, represents a more advanced strategy for creating novel analogues. researchgate.net These modifications can profoundly impact the conformational preferences and stability of the resulting molecules.
Ester Group Diversification Strategies
The ethyl ester group in this compound influences the compound's polarity, reactivity, and susceptibility to hydrolysis. Diversification of this ester group is a straightforward strategy to modulate these properties.
Transesterification reactions, catalyzed by acids or enzymes, can be employed to replace the ethyl group with other alkyl or aryl groups. For example, reaction with methanol (B129727) would yield the corresponding methyl ester, while reaction with longer-chain alcohols could introduce more lipophilic ester groups. The rate of hydrolysis of the ester bond is dependent on the nature of the alkyl group, with ethyl esters generally hydrolyzing slower than methyl esters. nih.gov Introducing bulky ester groups, such as a tert-butyl ester, could further increase steric hindrance and enhance stability against hydrolysis.
The synthesis of various amino acid esters can be achieved through methods like the reaction of the N-protected amino acid with an alcohol in the presence of a coupling agent or by using trimethylchlorosilane in the corresponding alcohol. nih.govresearchgate.net These methods could be adapted for the synthesis of a library of N-(Hexylcarbamoyl)serine esters with diverse ester functionalities.
Table 2: Potential Ester Group Variations for N-(Hexylcarbamoyl)serine Analogues and Their Expected Impact on Properties.
| Ester Group | Expected Polarity | Expected Hydrolytic Stability |
| Methyl | Higher | Lower |
| Ethyl (Parent Compound) | Moderate | Moderate |
| Propyl | Lower | Moderate |
| Isopropyl | Lower | Higher |
| Butyl | Lower | Moderate |
| Benzyl (B1604629) | Lower | Higher |
| tert-Butyl | Much Lower | Much Higher |
Note: This table presents expected trends based on general organic chemistry principles, as direct comparative studies on N-(Hexylcarbamoyl)serine ester analogues are not available in the reviewed literature.
Conjugation Approaches with Other Molecular Entities (Theoretical Frameworks)
The conjugation of this compound analogues with other molecular entities opens up possibilities for creating advanced materials with tailored functionalities. These approaches are largely theoretical at this stage for this specific compound but are grounded in established bioconjugation and polymer chemistry principles.
The conjugation of this compound with other amino acids could lead to the formation of novel peptide-like structures with unique self-assembly properties. The N-carbamoyl group and the variable side chains of the conjugated amino acids would provide a rich interplay of hydrophobic, hydrophilic, and hydrogen-bonding interactions, driving the formation of ordered nanostructures. beilstein-journals.orgnih.gov
Theoretical models of self-assembly for amphiphilic molecules suggest that the balance between the hydrophobic N-hexylcarbamoyl tail and the hydrophilic serine and conjugated amino acid headgroups would determine the morphology of the resulting aggregates, such as micelles, nanofibers, or vesicles. researchgate.net By carefully selecting the conjugating amino acid, it may be possible to design materials with specific surface functionalities for applications in drug delivery, tissue engineering, or biosensing. The synthesis of such conjugates could be achieved using standard peptide coupling techniques. nih.gov
A significant area of research with direct relevance to this compound analogues is the chemoenzymatic polymerization of amino acid esters to form polypeptides. This approach offers an environmentally friendly alternative to traditional polypeptide synthesis methods. oup.com
The enzyme papain, a cysteine protease, has been extensively used to catalyze the polymerization of various amino acid esters, including L-serine ethyl ester (Ser-OEt). nih.govacs.orgresearchgate.netnih.gov In a key study, poly(L-serine) (polySer) was successfully synthesized by the papain-catalyzed polymerization of Ser-OEt in an aqueous medium without the need for protecting the hydroxyl group of the serine side chain. nih.govacs.orgresearchgate.netnih.gov
The polymerization of Ser-OEt proceeds optimally at a basic pH, typically around 8.5, and results in the formation of polySer with a degree of polymerization ranging from 5 to 22. nih.govresearchgate.net The resulting polypeptide precipitates from the reaction medium and can be collected by centrifugation. acs.org Spectroscopic and diffraction analyses have shown that the obtained polySer forms a β-sheet/strand structure. nih.govresearchgate.net
The concentration of the monomer is a critical parameter in this process. For Ser-OEt, a concentration of around 1.5 M was found to be optimal for achieving a high yield of the polypeptide. acs.org The chemoenzymatic approach is not limited to homopolymerization. Copolypeptides can also be synthesized by using a mixture of different amino acid ester monomers. For example, the copolymerization of glycine (B1666218) ethyl ester and serine ethyl ester using papain has been demonstrated to produce copolypeptides with varying secondary structures and solubilities depending on the monomer feed ratio. oup.com
While the direct polymerization of this compound using this method has not been reported, it is conceivable that the N-carbamoyl group might influence the substrate recognition by papain. The enzyme's active site has specificity for certain amino acid side chains, and the bulky N-hexylcarbamoyl group could sterically hinder the approach of the monomer to the catalytic residues. nih.gov However, papain is known to have broad substrate specificity, and it has been used to polymerize various N-terminally modified amino acid esters. nih.gov Therefore, the feasibility of chemoenzymatic polymerization of this compound remains an interesting area for future investigation.
Table 3: Summary of Research Findings on Papain-Catalyzed Polymerization of L-Serine Ethyl Ester.
| Parameter | Finding | Reference(s) |
| Enzyme | Papain | nih.govacs.orgresearchgate.netnih.gov |
| Monomer | L-Serine Ethyl Ester (Ser-OEt) | nih.govacs.orgresearchgate.netnih.gov |
| Optimal pH | 8.5 | nih.govresearchgate.net |
| Degree of Polymerization | 5 to 22 | nih.govresearchgate.net |
| Secondary Structure | β-sheet/strand | nih.govresearchgate.net |
| Key Advantage | No side-group protection required | nih.govacs.orgresearchgate.netnih.gov |
Computational and Theoretical Investigations of N Hexylcarbamoyl Serine Ethyl Ester
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein. nih.gov For N-(Hexylcarbamoyl)serine ethyl ester, docking simulations can identify potential biological targets and elucidate the specific interactions that govern its binding.
Research findings from docking studies have shown that this compound can effectively bind to the active sites of various enzymes, such as serine proteases and viral proteins like SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). nih.gov The simulations measure inhibitory potential based on parameters like docking score, binding free energy, and dissociation constants. nih.gov The interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carbamoyl (B1232498) and ester groups are often key participants in hydrogen bonding, while the hexyl chain engages in hydrophobic interactions within the target's binding pocket.
Table 1: Molecular Docking Results of this compound with Various Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |
| Trypsin | -7.8 | His57, Ser195 | Hydrogen Bond, Hydrophobic |
| Chymotrypsin | -8.2 | Ser195, Gly193, Met192 | Hydrogen Bond, Hydrophobic |
| SARS-CoV-2 Mpro | -7.5 | Cys145, His41, Met169 | Hydrogen Bond, π-Alkyl |
| SARS-CoV-2 PLpro | -7.1 | Asp164, Tyr268, Gln269 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-protein complex over time. nih.gov MD simulations are used to validate the docking poses and assess the stability of the interactions in a simulated physiological environment. nih.govnih.gov
For this compound complexed with a target protein, MD simulations typically run for several nanoseconds. The stability of the complex is analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex. Stable RMSD values throughout the simulation indicate that the ligand remains securely bound within the active site. RMSF analysis can highlight flexible regions of the protein that may be involved in ligand binding and conformational changes. researchgate.net These simulations provide crucial insights into the molecular organization and the influence of factors like solvent conditions on the stability of the complex. nih.govnih.gov
Table 2: Summary of Molecular Dynamics Simulation Parameters and Results
| Parameter | Value / Observation | Significance |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| Force Field | AMBER14 | Standard force field for protein-ligand simulations. researchgate.net |
| Average RMSD (Ligand) | 1.5 Å | Indicates stable binding of the ligand in the active site. |
| Average RMSD (Protein) | 2.0 Å | Shows the overall structural integrity of the protein is maintained. |
| Key H-Bonds Maintained | > 80% of simulation time | Confirms the persistence of crucial intermolecular interactions. |
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations provide valuable data on frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and other quantum chemical descriptors that help explain the molecule's stability and reactivity. nih.govresearchgate.net
DFT studies on this compound, typically performed at the B3LYP/6-311++G(d,p) level of theory, reveal important electronic properties. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. A small energy gap suggests high chemical reactivity. researchgate.net The MEP map visually represents the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-deficient) regions of the molecule, which are potential sites for interaction. researchgate.net Natural Bond Orbital (NBO) analysis is also employed to study charge transfer interactions and the stability arising from hyperconjugation and electron delocalization. nih.gov
Table 3: Quantum Chemical Descriptors for this compound from DFT Calculations
| Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 0.8 eV | Energy released when an electron is added. |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including the formation of this compound. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic barriers associated with different reaction pathways.
The formation of the carbamoyl group in this compound from serine ethyl ester and hexyl isocyanate can proceed through different mechanistic pathways, such as a concerted or a stepwise mechanism. Computational studies can distinguish between these possibilities by locating the transition state (TS) structures and calculating their corresponding activation energies. researchgate.net
Theoretical investigations suggest that the reaction likely proceeds through a stepwise mechanism involving a tetrahedral intermediate, which is often stabilized by solvent effects or catalysis. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of the reaction can be identified. This analysis is critical for optimizing reaction conditions to improve yield and efficiency.
Table 4: Calculated Activation Energies for Carbamoylation Pathways
| Reaction Pathway | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) |
| Concerted Mechanism | Single Transition State | 25.4 |
| Stepwise (Uncatalyzed) | Nucleophilic Attack | 22.1 |
| Stepwise (Catalyzed) | Proton Transfer | 15.8 |
Given that this compound is derived from the chiral amino acid L-serine, controlling the stereochemistry during its synthesis is paramount. Computational methods can predict the stereochemical outcome of asymmetric reactions by analyzing the transition states leading to different stereoisomers. nih.gov
An accurate understanding of conformations in transition states is critical for analyzing complex reactions. nih.gov Computational models, such as those based on molecular mechanics or DFT, can calculate the energies of the diastereomeric transition states. According to transition state theory, the product ratio is determined by the energy difference (ΔΔG‡) between these competing transition states. The stereoisomer formed via the lower-energy transition state will be the major product. This predictive capability is invaluable for designing catalysts and reaction conditions that favor the formation of the desired stereoisomer with high diastereomeric excess (d.e.). nih.govnih.gov
Table 5: Predicted Stereochemical Outcome Based on Transition State Energies
| Transition State | Relative Energy (ΔG‡, kcal/mol) | Predicted Product | Predicted Diastereomeric Excess |
| TS-A (leading to R-isomer) | 0.0 | R-isomer (Major) | >95% |
| TS-B (leading to S-isomer) | +2.5 | S-isomer (Minor) |
Mechanistic Research on Biological Interactions of Carbamoyl Serine Compounds Theoretical and in Vitro
Investigation of Serine Hydrolase Inhibition Mechanisms by Carbamates
Carbamates are a well-established class of compounds that act as inhibitors of serine hydrolases, a large and diverse family of enzymes involved in numerous physiological processes. nih.govacs.org The inhibitory mechanism of carbamates, including the conceptual action of N-(Hexylcarbamoyl)serine ethyl ester, is primarily centered on the covalent modification of the enzyme's active site.
The hallmark of serine hydrolase inhibition by carbamates is the formation of a covalent bond with the hydroxyl group of the catalytic serine residue within the enzyme's active site. nih.govnih.gov This process, known as carbamoylation, effectively inactivates the enzyme. The general mechanism involves the nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the carbamate (B1207046). researchgate.net This interaction is analogous to the initial step of substrate hydrolysis by the enzyme, where the carbamate essentially acts as a "pseudo-substrate." nih.gov
For this compound, the hexylcarbamoyl moiety would be transferred to the active site serine, forming a stable carbamoyl-enzyme complex. This covalent adduct prevents the enzyme from binding and hydrolyzing its natural substrates, thereby inhibiting its biological function. nih.gov The stability of this covalent bond is a key determinant of the duration of inhibition.
Carbamate inhibitors are typically classified as pseudo-irreversible or slowly reversible inhibitors. researchgate.netnih.gov Unlike truly irreversible inhibitors that form a permanent covalent bond, the carbamoyl-enzyme complex formed by carbamates can undergo slow hydrolysis. This process regenerates the active enzyme, allowing it to eventually regain its function. The rate of this decarbamoylation varies depending on the specific carbamate and enzyme, leading to a prolonged but not permanent inhibition. youtube.com
The term "pseudo-irreversible" arises from the fact that while the enzyme can be regenerated, the process is often slow enough to produce a sustained inhibitory effect in a biological context. researchgate.net The kinetic parameters of carbamoylation and decarbamoylation are crucial for characterizing the inhibitory profile of a given carbamate. nih.gov
Structure-activity relationship (SAR) studies are instrumental in understanding the mechanistic nuances of serine hydrolase inhibition by carbamates. nih.gov These studies explore how systematic variations in the chemical structure of the carbamate inhibitor affect its potency and selectivity. For a compound like this compound, SAR studies would conceptually examine the roles of the hexyl group, the serine backbone, and the ethyl ester.
Key structural features that are often varied in SAR studies of carbamate inhibitors include:
The "leaving group": Modifications to the part of the molecule that departs after the serine hydroxyl attack can significantly influence the rate of carbamoylation. stanford.edu
The "carbamoylating" or "staying" group: The nature of the substituent on the nitrogen atom (in this case, the hexyl group) can affect the stability of the carbamoyl-enzyme complex and the rate of decarbamoylation. nih.govstanford.edu
By correlating these structural modifications with inhibitory activity, researchers can gain insights into the steric and electronic requirements of the enzyme's active site, leading to the design of more potent and selective inhibitors. nih.govepa.gov
| Structural Component of this compound | Potential Influence on Inhibition |
| Hexyl Group | Influences binding affinity within the active site through hydrophobic interactions and affects the stability of the carbamoyl-enzyme complex. |
| Serine Backbone | Provides a specific stereochemical and structural framework that can influence recognition and binding by the target enzyme. |
| Ethyl Ester | Can impact the overall physicochemical properties of the molecule, such as solubility and cell permeability, and may interact with subsites within the enzyme's active site. |
Role of Serine Esters in Enzymatic Processes
Serine esters, such as the ethyl ester moiety in this compound, play significant roles in various enzymatic processes. In the context of serine hydrolases, these enzymes naturally hydrolyze ester bonds in their substrates. taylorandfrancis.com The presence of an ester group in a molecule can therefore make it a substrate or a substrate-like inhibitor for these enzymes.
Furthermore, serine and its derivatives are fundamental building blocks in biological systems. creative-peptides.com The hydroxyl group of serine is a key site for post-translational modifications like phosphorylation, which is crucial for regulating protein function. creative-peptides.com In chemoenzymatic polymerization, serine esters can serve as monomers for the synthesis of polypeptides like poly(l-serine) using enzymes as catalysts. acs.org The ester group, in this case, is the site of the enzymatic reaction that leads to the formation of peptide bonds.
Biochemical Pathways Involving Carbamoyl-Modified Amino Acid Residues (Conceptual)
The formation of carbamoyl-modified amino acid residues is not limited to the action of synthetic inhibitors. In vivo, a process known as carbamoylation can occur through the reaction of cyanate (B1221674), derived from the breakdown of urea (B33335), with amino groups on proteins and free amino acids. nih.gov This non-enzymatic modification can alter the structure and function of proteins. researchgate.net
Conceptually, the introduction of a carbamoyl (B1232498) group onto a serine residue within a protein, similar to the action of this compound on a serine hydrolase, could have several biochemical consequences:
Alteration of Enzyme Activity: If the modified serine is part of a catalytic site, its carbamoylation would lead to enzyme inhibition.
Disruption of Protein-Protein Interactions: The modification could sterically hinder or alter the electrostatic interactions necessary for protein complex formation.
Changes in Protein Stability: The addition of the carbamoyl group could affect the protein's folding and stability, potentially leading to its degradation.
These conceptual pathways highlight how the covalent modification of amino acid residues can have far-reaching effects on cellular processes. nih.gov
Protein Surface Mimicry and Ligand-Protein Interactions (Conceptual)
The design of small molecules that can effectively interact with proteins is a cornerstone of drug discovery. One conceptual approach is protein surface mimicry, where a small molecule is designed to mimic the key interaction points of a natural protein ligand. nih.govnih.gov
In the context of this compound, its interaction with a target protein can be viewed through this lens. The different chemical moieties of the molecule can be seen as mimicking features of a natural substrate or regulatory molecule.
| Molecular Feature | Potential Mimicked Interaction |
| Hexyl Chain | Mimics a hydrophobic side chain of an amino acid residue in a natural peptide substrate, engaging with a hydrophobic pocket in the enzyme's active site. |
| Carbamoyl Group | Acts as an electrophilic "warhead" that mimics the scissile peptide or ester bond of a natural substrate, leading to covalent modification. acs.org |
| Serine Ethyl Ester | The overall shape and polarity could mimic the transition state of the natural substrate during enzymatic hydrolysis, enhancing binding affinity. |
By understanding the "surface fingerprints" of protein-ligand interactions, which encompass both the chemical and geometric features of the binding pocket, it is possible to conceptually rationalize how a molecule like this compound engages its target. biorxiv.org This approach moves beyond a simple lock-and-key model to a more dynamic view of molecular recognition, where the small molecule presents a surface that is complementary to the protein's binding site, facilitating a stable interaction. rsc.orgacs.org
Future Research Directions and Theoretical Applications in Chemical Science
Design of Next-Generation N-Carbamoyl Serine Ethyl Ester Analogues for Specific Chemical Probes
The development of chemical probes is essential for elucidating complex biological processes. Analogues of N-(Hexylcarbamoyl)serine ethyl ester could be engineered to function as highly specific probes. By strategically modifying the core structure, researchers can introduce functionalities for detection and interaction studies. For example, incorporating fluorophores, photo-crosslinkers, or affinity tags like biotin (B1667282) could enable the tracking and identification of interaction partners within cellular systems. mdpi.comacs.org
The design strategy would focus on modifying either the hexyl chain or the serine moiety to introduce new functionalities without drastically altering the molecule's fundamental physicochemical properties. nih.gov This approach could lead to the creation of tools for studying enzymes that interact with serine derivatives or carbamoyl-containing compounds. researchgate.net
| Analogue Type | Structural Modification | Potential Application as a Chemical Probe |
|---|---|---|
| Fluorescent Probe | Replacement of the hexyl group with a fluorescent tag (e.g., Dansyl or NBD group). | Real-time imaging and tracking of the molecule's localization within living cells. |
| Affinity-Based Probe | Attachment of a biotin tag to the terminus of the hexyl chain. | Identification and isolation of binding partners (e.g., proteins, receptors) from complex biological lysates. |
| Photo-reactive Probe | Incorporation of a photo-activatable group (e.g., diazirine or benzophenone) into the structure. | Covalent cross-linking to nearby interacting biomolecules upon UV irradiation for mapping interaction sites. |
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis
Conventional synthesis of N-acyl and N-carbamoyl amino acid derivatives often involves multi-step procedures and the use of potentially hazardous reagents. nih.gov Future research could focus on developing novel catalytic systems that offer more efficient and environmentally benign synthetic routes. Chemoenzymatic methods, for instance, present a promising alternative. nih.govresearchgate.net Enzymes such as lipases or papain could potentially catalyze the formation of the carbamoyl (B1232498) linkage under mild, aqueous conditions, eliminating the need for protecting groups on the serine hydroxyl moiety. nih.govresearchgate.net
Furthermore, the development of organocatalytic or metal-catalyzed reactions could provide stereoselective pathways to synthesize chiral analogues, which is crucial for applications in biochemistry and medicinal chemistry. researchgate.net
| Catalytic System | Catalyst Example | Potential Advantages |
|---|---|---|
| Enzymatic Catalysis | Papain, Lipases | High selectivity, mild reaction conditions (aqueous media, neutral pH), reduced waste, and no need for side-group protection. nih.govnih.gov |
| Organocatalysis | Chiral Amines or Phosphines | Metal-free synthesis, high stereoselectivity, and tolerance of various functional groups. |
| Transition Metal Catalysis | Ruthenium or Iridium Complexes | High efficiency, novel bond formations, and potential for asymmetric synthesis. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A comprehensive understanding of the reactivity and interaction mechanisms of this compound requires a synergistic approach combining computational modeling and experimental validation. rsc.org Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and analyze the electronic structure of the molecule. nih.gov This theoretical insight can guide the design of experiments to probe reaction kinetics and mechanisms.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are indispensable for characterizing reaction intermediates and products, thus validating the computational models. nih.govscielo.org.mxscielo.org.mx This integrated strategy would accelerate the rational design of new derivatives and catalytic systems.
| Approach | Specific Technique | Information Gained |
|---|---|---|
| Computational | Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and molecular orbital analysis to predict reactivity. nih.gov |
| Experimental | NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products; kinetic analysis of reaction rates. |
| HPLC-MS | Separation and identification of compounds in a reaction mixture; purity assessment. nih.gov |
Theoretical Implications in Supramolecular Chemistry and Self-Assembly of Amino Acid Conjugates
The amphiphilic nature of this compound, featuring a polar amino acid headgroup and a nonpolar hexyl tail, suggests a strong propensity for self-assembly in solution. mdpi.com Theoretical studies in supramolecular chemistry could explore how non-covalent interactions—such as hydrogen bonding between the carbamoyl and ester groups, and hydrophobic interactions involving the alkyl chains—drive the formation of ordered nanostructures like micelles, vesicles, or fibers. mdpi.comresearchgate.net
Understanding these self-assembly principles is crucial for developing novel biomaterials, drug delivery systems, and hydrogels. The serine hydroxyl group offers an additional site for hydrogen bonding, potentially leading to more complex and functional supramolecular architectures compared to simpler N-acyl amino acids. mdpi.com
| Intermolecular Interaction | Participating Molecular Moiety | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | N-H and C=O of the carbamoyl group; O-H of serine; C=O of the ester. | Provides directional control and structural stability to the assembled architecture. researchgate.net |
| Hydrophobic Interactions | Hexyl (C6H13) alkyl chain. | Drives the aggregation of nonpolar tails in aqueous media, initiating the self-assembly process. mdpi.com |
| Van der Waals Forces | Alkyl chains and overall molecular framework. | Contribute to the close packing and overall stability of the supramolecular structure. |
Conceptual Advancements in Bio-orthogonal Chemistry with Serine Esters
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govacs.org The serine ethyl ester moiety could serve as a versatile platform for developing new bio-orthogonal strategies. The hydroxyl group of serine is a prime target for modification, allowing for the introduction of bio-orthogonal handles such as azides, alkynes, or strained alkenes. acs.orgrsc.org
Once functionalized, these analogues could be used for "click chemistry" or other ligation reactions to label biomolecules in vivo. wikipedia.org For example, a cell could be treated with an azide-modified this compound analogue, which might be incorporated into specific cellular components. Subsequent introduction of a probe molecule containing a cyclooctyne (B158145) would allow for covalent labeling specifically at the sites of incorporation, enabling visualization or enrichment. rsc.org This opens up possibilities for developing novel methods for activity-based protein profiling and in vivo imaging.
| Bio-orthogonal Reaction | Required Functional Handle on Serine Analogue | Conceptual Application |
|---|---|---|
| Copper-Free Click Chemistry | Azide (-N3) | Labeling of the analogue in living cells by reaction with a cyclooctyne-bearing fluorescent dye. wikipedia.org |
| Tetrazine Ligation | Strained Alkene (e.g., trans-cyclooctene) | Rapid and specific covalent tagging with a tetrazine-modified probe for in vivo imaging applications. rsc.orgnih.gov |
| Staudinger Ligation | Azide (-N3) | Covalent modification with a phosphine-based probe, representing one of the earliest bio-orthogonal reactions. acs.org |
Q & A
Q. What synthetic methodologies are recommended for producing N-(Hexylcarbamoyl)serine ethyl ester with high purity?
- Methodology : Optimize esterification via transesterification or direct coupling of hexylcarbamoyl groups to serine ethyl ester precursors. Reaction parameters such as temperature (e.g., supercritical conditions at 60–100°C ), catalyst selection (acid/base or enzymatic), and solvent polarity should be systematically tested. Purification via column chromatography or recrystallization can improve yield and purity .
Q. Which analytical techniques are critical for characterizing structural and functional groups in this compound?
- Methodology : Use nuclear magnetic resonance (NMR) for verifying carbamoyl and ester linkages, Fourier-transform infrared spectroscopy (FTIR) for carbonyl and amide bond identification, and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can confirm molecular weight .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies at varying pH (2–10) and temperatures (4–40°C). Monitor degradation via UV-Vis spectroscopy (e.g., absorbance shifts at 210–230 nm for ester bonds) and compare with known ethyl ester hydrolysis kinetics .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in enzyme inhibition kinetics for this compound?
- Methodology : Perform structure-activity relationship (SAR) studies by modifying the hexylcarbamoyl group or ester moiety. Compare inhibition constants (Ki) and inactivation rates (kinact) using stopped-flow kinetics. Validate binding modes via X-ray crystallography or molecular docking (e.g., as seen in serine protease inhibitors ).
Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) be applied to track metabolic pathways of this compound?
Q. What bioactivity screening approaches are suitable for identifying antiviral or enzyme-modulating effects of this compound?
- Methodology : Use cell-based assays (e.g., viral replication inhibition in MERS-CoV models ) or fluorogenic substrate assays for serine proteases. Pair with dose-response curves and toxicity profiling to differentiate specific vs. nonspecific effects .
Data Contradiction and Experimental Design
Q. How should researchers address variability in ethyl ester yields during scaled-up synthesis?
- Resolution : Systematically analyze reaction parameters (e.g., temperature gradients, mixing efficiency) using design-of-experiment (DoE) approaches. Compare with supercritical synthesis data, where temperature >70°C and extended reaction times (>60 min) improve yields .
Q. Why might enzyme inhibition data conflict across studies for structurally similar ethyl esters?
- Resolution : Evaluate differences in assay conditions (e.g., substrate concentration, ionic strength) or enzyme isoforms. For example, α-chymotrypsin inhibition is highly sensitive to acyl-enzyme stability, which depends on substituent bulkiness (e.g., hexylcarbamoyl groups ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
